molecular formula C10H12N4O B15112288 1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B15112288
M. Wt: 204.23 g/mol
InChI Key: JSAPGBYEPNRRKS-UHFFFAOYSA-N
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Description

1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines to form the desired triazolopyrimidine system . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C10H12N4O/c1-5-9(7(3)15)6(2)14-10(11-5)12-8(4)13-14/h1-4H3

InChI Key

JSAPGBYEPNRRKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C)C)C(=O)C

Origin of Product

United States

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